molecular formula C12H16N4O B8539941 5-methoxy-3-(1-piperazinyl)-1H-indazole

5-methoxy-3-(1-piperazinyl)-1H-indazole

Cat. No.: B8539941
M. Wt: 232.28 g/mol
InChI Key: KZQHKKCYKKKVKS-UHFFFAOYSA-N
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Description

5-Methoxy-3-(1-piperazinyl)-1H-indazole is a heterocyclic compound featuring a 1H-indazole core substituted with a methoxy group at position 5 and a piperazinyl group at position 3. The indazole scaffold is a bicyclic aromatic system with two nitrogen atoms, which confers significant pharmacological versatility. Piperazine, a six-membered ring containing two nitrogen atoms, is a common pharmacophore in drug design due to its ability to enhance solubility, bioavailability, and receptor interactions .

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

5-methoxy-3-piperazin-1-yl-1H-indazole

InChI

InChI=1S/C12H16N4O/c1-17-9-2-3-11-10(8-9)12(15-14-11)16-6-4-13-5-7-16/h2-3,8,13H,4-7H2,1H3,(H,14,15)

InChI Key

KZQHKKCYKKKVKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2N3CCNCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 5-methoxy-3-(1-piperazinyl)-1H-indazole are compared below with key analogs, emphasizing substituent effects, biological activities, and structure-activity relationships (SAR).

Structural and Functional Analogues

Compound Name/Structure Core Structure Substituents (Position) Biological Activity Key SAR Insights Reference
This compound 1H-indazole 5-methoxy (C5), 1-piperazinyl (C3) Not explicitly reported Piperazine at C3 may enhance receptor binding; methoxy at C5 could modulate hydrophobicity. -
Compound 120 (1H-indazole derivative) 1H-indazole Substituents at C4 and C6 IDO1 inhibition (IC50 = 5.3 µM) Substituents at C4 and C6 critical for binding to heme and hydrophobic pockets.
DY-9760e (Neuroprotective agent) 1H-indazole 5,6-dimethoxy, ethyl-piperazinyl (C3) Neuroprotection in rat microsphere embolism Ethyl linker between indazole and piperazine improves BBB penetration; dimethoxy groups enhance hydrophobicity.
3-((Piperazin-1-yl)methyl)-1H-indazole 1H-indazole Piperazinyl-methyl (C3) Antimicrobial, nematicidal Methyl spacer at C3 allows flexible piperazine orientation for target engagement.
5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole 1H-indole 5-methoxy (C5), tetrahydro-pyridinyl (C3) Partial generalization in drug discrimination Partially saturated pyridinyl at C3 reduces rigidity compared to piperazine, altering receptor selectivity.

Key Observations

Substituent Position and Activity :

  • In indazole derivatives, substituents at C3 (e.g., piperazinyl groups) are associated with receptor binding and pharmacokinetic optimization, while substitutions at C4/C6 (e.g., compound 120) correlate with enzyme inhibition .
  • The methoxy group at C5 in the target compound may mimic hydrophobic interactions observed in DY-9760e’s dimethoxy substituents, which contribute to neuroprotective efficacy .

Piperazine Modifications: Direct attachment of piperazine to the indazole core (as in the target compound) may limit conformational flexibility compared to ethyl- or methyl-linked analogs (e.g., DY-9760e or compounds). This could influence target specificity and potency . In chalcone derivatives (), electronegative substituents (e.g., halogens) at para positions enhance activity.

Biological Activity Trends: Piperazine-containing indazoles (e.g., DY-9760e) demonstrate neuroprotective effects, likely due to calpain/caspase-3 pathway modulation . Non-piperazine indazoles (e.g., compound 120) excel in enzyme inhibition, highlighting the trade-off between piperazine’s pharmacokinetic benefits and substituent-driven target engagement .

Q & A

Q. Q1: What are the recommended synthetic routes for 5-methoxy-3-(1-piperazinyl)-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves Mannich base reactions or nucleophilic substitution on the indazole scaffold. For example:

Mannich Reaction : React 5-methoxy-1H-indazole with piperazine in the presence of formaldehyde under reflux in ethanol .

Substitution : Replace a halogen or leaving group at the indazole C3 position with piperazine using a polar aprotic solvent (e.g., DMF) at 80–100°C .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (e.g., 1.2–1.5 eq piperazine) to minimize unreacted starting material.
  • Use catalytic bases (e.g., K2_2CO3_3) to enhance nucleophilicity .

Q. Q2: How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer :

  • NMR : Key signals include:
    • 1H NMR : A singlet at δ 3.7–3.9 ppm (OCH3_3), piperazine protons at δ 2.6–3.3 ppm (split into multiplets due to coupling), and indazole aromatic protons at δ 6.8–7.4 ppm .
    • 13C NMR : Piperazine carbons appear at δ 45–55 ppm, while the indazole C3-piperazinyl carbon resonates at δ 110–120 ppm .
  • Mass Spectrometry : Look for [M+H]+^+ at m/z 244.2 (C12_{12}H16_{16}N4_4O) with fragmentation patterns confirming the piperazine moiety .

Advanced Research Questions

Q. Q3: How can structure-activity relationships (SAR) be explored for this compound derivatives targeting serotonin receptors?

Methodological Answer :

Modify Substituents :

  • Vary the methoxy group (e.g., replace with ethoxy or halogens) to assess electronic effects on receptor binding .
  • Substitute piperazine with other amines (e.g., morpholine, pyrrolidine) to study steric effects .

Assay Design :

  • Use radioligand binding assays (e.g., [3^3H]-8-OH-DPAT for 5-HT1A_{1A}) to measure Ki_i values .
  • Compare functional activity (e.g., cAMP inhibition for 5-HT1B_{1B}) across analogs .

Computational Modeling :

  • Perform docking studies using GPCR crystal structures (e.g., PDB: 6WGT) to identify critical hydrogen bonds or π-π interactions .

Q. Q4: How can crystallographic data resolve contradictions in reported biological activities of this compound complexes?

Methodological Answer :

  • Crystallography : Use SHELX programs (e.g., SHELXL) to determine the 3D structure of metal complexes (e.g., osmium or platinum derivatives) .
    • Key Parameters : Bond lengths (e.g., Os–Nindazole_{indazole} ~2.0 Å) and ligand geometry (octahedral vs. square planar) influence bioactivity .
  • Data Reconciliation : Compare crystallographic results with biological assays (e.g., antimicrobial IC50_{50}) to identify structure-dependent activity trends. For example, axial vs. equatorial ligand positioning may explain divergent potency .

Q. Q5: What strategies address discrepancies in enzymatic inhibition data (e.g., nNOS vs. PI3K) for this compound analogs?

Methodological Answer :

Assay Validation :

  • Use positive controls (e.g., L-NAME for nNOS, LY294002 for PI3K) to confirm assay reliability .
  • Test compounds at multiple concentrations (e.g., 0.1–100 µM) to rule out non-specific inhibition.

Selectivity Profiling :

  • Screen analogs against related enzymes (e.g., eNOS, PI3K isoforms) using fluorescence-based assays .
  • Calculate selectivity indices (SI = IC50_{50}(off-target)/IC50_{50}(target)) to prioritize compounds with SI >10 .

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